Home > Products > Screening Compounds P79203 > Quinazoline derivative 2
Quinazoline derivative 2 -

Quinazoline derivative 2

Catalog Number: EVT-10967890
CAS Number:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quinazoline derivatives, including Quinazoline derivative 2, are a significant class of heterocyclic compounds known for their diverse pharmacological properties. These compounds have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, inflammation, and infectious diseases. Quinazoline derivative 2 specifically has been studied for its antiproliferative effects and its ability to inhibit specific molecular targets in cancer cells.

Source

Quinazoline derivative 2 is synthesized through various methods that typically involve the reaction of anthranilic acid or its derivatives with other reagents under controlled conditions. Recent studies have explored the synthesis of quinazoline derivatives that incorporate other functional groups to enhance biological activity and specificity against certain cancer cell lines .

Classification

Quinazoline derivatives can be classified based on their structural modifications and biological activities. They are often categorized into:

  • Simple Quinazolines: Basic structures with minimal substitutions.
  • Hybrid Derivatives: Compounds that combine quinazoline with other pharmacophores, such as triazoles or pyrimidines, to improve efficacy and target specificity.
Synthesis Analysis

Methods

The synthesis of Quinazoline derivative 2 typically involves multi-step reactions:

  1. Starting Materials: The process often begins with anthranilic acid or substituted anilines.
  2. Reagents: Common reagents include N-bromo succinimide for bromination and chloroacetyl chloride for acylation.
  3. Reaction Conditions: The reactions are usually conducted in solvents like acetonitrile or dichloromethane under acidic or basic conditions, depending on the step.

Technical Details

A representative synthesis might include:

  • Bromination of anthranilic acid to yield 5-bromoantranilic acid.
  • Reaction with chloroacetyl chloride to form an intermediate compound.
  • Final cyclization steps involving nucleophilic attack by substituted anilines leading to the formation of Quinazoline derivative 2.

Characterization of the final product is performed using techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure .

Molecular Structure Analysis

Structure

Quinazoline derivative 2 possesses a fused bicyclic structure characterized by a benzene ring fused to a pyrimidine ring. The molecular formula typically includes various substituents that enhance its biological activity.

Data

  • Molecular Weight: Varies based on substituent groups.
  • Key Functional Groups: Includes carbonyls, amines, and halogens that are crucial for biological activity.

Spectroscopic data reveal distinct peaks corresponding to functional groups:

  • IR peaks indicating carbonyl stretching.
  • NMR signals corresponding to hydrogen atoms in specific environments within the molecule .
Chemical Reactions Analysis

Reactions

Quinazoline derivative 2 can participate in several chemical reactions:

  • Nucleophilic Substitution: Reacts with nucleophiles due to the presence of electrophilic sites.
  • Cyclization Reactions: Forms more complex structures through cyclization with other heterocycles.
  • Functional Group Transformations: Allows modification of substituents to optimize pharmacological properties.

Technical Details

The reactivity of Quinazoline derivative 2 can be exploited in synthetic pathways to develop new derivatives with enhanced activity profiles against specific targets in cancer therapy .

Mechanism of Action

Process

The mechanism of action for Quinazoline derivative 2 primarily involves:

  • Targeting Kinases: Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Inducing Apoptosis: By inhibiting specific pathways, these compounds can trigger apoptosis in cancer cells.

Data

Studies indicate that Quinazoline derivative 2 exhibits significant binding affinity for targets such as epidermal growth factor receptor (EGFR), leading to reduced cell viability in treated cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or off-white crystalline solids.
  • Solubility: Varies based on substituents; often soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo electrophilic substitutions and nucleophilic attacks due to the presence of reactive functional groups.

Relevant data include melting points, boiling points, and solubility profiles which are essential for formulation development .

Applications

Scientific Uses

Quinazoline derivative 2 has several applications in scientific research:

  • Anticancer Agents: Demonstrated efficacy against various cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Biological Probes: Used in studies exploring kinase signaling pathways due to its inhibitory properties.
Introduction to Quinazoline-Based Therapeutics

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This versatile pharmacophore has enabled the development of therapeutics targeting diverse pathological conditions, ranging from oncology to infectious diseases. The intrinsic molecular adaptability of the quinazoline nucleus allows for strategic modifications at multiple positions, facilitating precise interactions with biological targets while optimizing pharmacokinetic properties. These compounds have progressively evolved from early empirical discoveries to rationally designed agents addressing unmet clinical needs, with Derivative 2 (N²,N⁴-disubstituted quinazoline-2,4-diamine) emerging as a structurally distinct chemotype with broad therapeutic implications [1] [6].

Historical Development of Quinazoline Pharmacophores

The journey of quinazoline therapeutics began in 1869 with Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first documented exploration of this heterocyclic system. Early investigations remained primarily academic until the mid-20th century, when the anticonvulsant properties of methaqualone (a quinazolin-4-one derivative) unveiled the scaffold's pharmacological potential [6] [8]. The 1980s witnessed a paradigm shift with the discovery of prazosin, an α₁-adrenoreceptor antagonist approved for hypertension, validating quinazoline as a viable drug scaffold. This breakthrough catalyzed intensive research, leading to the identification of quinazoline-based tyrosine kinase inhibitors (TKIs) in the 1990s [1]. The landmark approval of gefitinib (2003) and erlotinib (2004) as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer cemented quinazolines as indispensable in oncology drug discovery [7] [8]. Subsequent decades have focused on structural refinements to overcome resistance and improve selectivity, exemplified by the development of vandetanib (dual VEGFR/EGFR inhibitor) and the emergence of Derivative 2 chemotypes designed for enhanced target engagement and reduced off-target effects [5] [7].

Table 1: Key Milestones in Quinazoline Therapeutic Development

Time PeriodMilestone AchievementRepresentative AgentTherapeutic Area
1869Initial Synthesis2-Cyano-3,4-dihydro-4-oxoquinazolineExperimental Compound
1950s-1960sFirst Clinical AgentsMethaqualone, QuinethazoneAnticonvulsant/Diuretic
1980sα₁-Adrenoreceptor BlockadePrazosinHypertension
2000sEGFR Kinase InhibitionGefitinib, ErlotinibOncology
2010s-PresentMultitargeted Agents & Novel ChemotypesVandetanib, Derivative 2 (N²,N⁴-disubstituted diamines)Oncology, Antimicrobials, Cardiovascular

Structural Classification of Bioactive Quinazoline Derivatives

Bioactive quinazolines are systematically categorized based on substitution patterns and ring saturation, which dictate their target specificity and mechanism of action. Four primary structural classes dominate therapeutic applications:

  • 4(3H)-Quinazolinones: Characterized by a carbonyl group at position 4, this prevalent class includes EGFR inhibitors like erlotinib. The planar structure facilitates ATP-competitive kinase binding, while N³ substitutions (e.g., acrylamide groups in covalent inhibitors) modulate potency and residence time [1] [4]. Antimicrobial variants often feature halogen atoms (Cl, F) at C6/C7 and sulfonamide groups at N3, enhancing bacterial penetration and target affinity [4] [9].

  • 2-Substituted Quinazolines: Featuring diverse functional groups (amines, alkyl chains, heterocycles) at C2, these compounds exhibit broad-spectrum biological activities. Notable examples include vasodilatory agents bearing 2-aminomethylthiophene moieties (e.g., N²-methyl-N⁴-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine) acting via potassium channel activation and α₁-adrenoreceptor blockade [3] [8].

  • 2,4-Disubstituted Quinazolines: This bifunctional modification strategy underpins multi-kinase inhibition and anti-angiogenic effects. Structural optimization involves C2 aryl/heteroaryl groups (e.g., benzothiazole in anticancer agents) coupled with C4 flexible chains terminating in ionizable groups (e.g., piperazine), enhancing solubility and VEGFR-2 binding [5] [7]. Compounds such as vandetanib exemplify this class, where the C4-anilino group is replaced with N-(piperidin-4-yl)ethoxy for improved potency [5].

  • Fused Polycyclic Systems: Incorporating quinazoline into tricyclic frameworks (e.g., pyrido[4,3-d]thiazolo[3,2-a]pyrimidines) enhances DNA intercalation and topoisomerase inhibition. These structurally complex derivatives often exhibit potent cytotoxic activity through dual mechanisms, including microtubule disruption [7] [8].

Table 2: Structural Classes and Their Therapeutic Applications

Structural ClassKey SubstitutionsBiological TargetsExemplary Agents/Activities
4(3H)-QuinazolinonesN³-Alkyl/Aryl, C6/C7 HalogensEGFR, TS, DHFRErlotinib (EGFR inhibition), Antimicrobial quinazolinones
2-Substituted QuinazolinesC2-Aminoalkyl, Thioethers, HeterocyclesK⁺ Channels, α₁-Adrenoceptors, PDE5Vasodilators (e.g., Derivative 2)
2,4-Disubstituted QuinazolinesC2-Heteroaryl, C4-Piperazinyl/PiperidinylVEGFR-2, EGFR, RETVandetanib analogs, Anti-angiogenic agents
Fused Polycyclic QuinazolinesThiazolo[3,2-a], Pyrido[4,3-d] fusionsTopoisomerase, TubulinCytotoxic agents against resistant cancers

Significance of N²,N⁴-Disubstituted Quinazoline-2,4-Diamines

N²,N⁴-Disubstituted quinazoline-2,4-diamines, typified by Derivative 2, constitute a mechanistically distinct subclass with demonstrated efficacy against multidrug-resistant pathogens and cardiovascular disorders. Their significance stems from three cardinal features:

  • Dihydrofolate Reductase (DHFR) Inhibition: These diamines function as potent, species-selective antifolates by competitively inhibiting microbial DHFR—a crucial enzyme in thymidine and purine biosynthesis. Strategic benzenoid substitution governs their selectivity: 6-Bromo (e.g., N²-benzyl-N⁴-methyl-6-bromoquinazoline-2,4-diamine) and 6-methyl derivatives exhibit MIC values of 0.5–2 μM against Acinetobacter baumannii by exploiting structural differences in bacterial versus human DHFR active sites. Notably, 7-substituted isomers show diminished activity, underscoring the steric sensitivity of the target [9]. Resistance development studies reveal only a 4-fold MIC increase after serial passage, compared to 64–128-fold increases for trimethoprim/sulfamethoxazole, indicating a higher genetic barrier to resistance [9].

  • Multimodal Vasodilatory Activity: In cardiovascular applications, derivatives like N²-methyl-N⁴-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine (Compound 8) induce endothelium-independent relaxation in resistance arteries (EC₅₀ = 0.56 μM) through concurrent activation of calcium-activated potassium (KCa) channels, inhibition of receptor-operated calcium channels (ROCC), and potentiation of the soluble guanylate cyclase (sGC)/cGMP pathway. This polypharmacology translates to potent in vivo hypotension (40–50 mmHg reduction) without compensatory tachycardia, suggesting advantages over classical vasodilators [3].

  • Biofilm Eradication Capability: Beyond planktonic cells, N²,N⁴-diamines disrupt pre-established bacterial biofilms. At concentrations approximating their MIC (1–2× MIC), these agents achieve >90% reduction in biofilm-embedded A. baumannii cells. This biofilm-penetrating ability is attributed to their moderate hydrophobicity (logP 2.5–3.5) and active efflux avoidance, addressing a critical limitation of conventional antibiotics [9].

Table 3: Biological Profile of Lead N²,N⁴-Disubstituted Quinazoline-2,4-Diamines

Biological ActivityLead CompoundKey Structural FeaturesPotency Parameters
Antimicrobial (Gram-negative)N²-Benzyl-N⁴-methyl-6-bromoquinazoline-2,4-diamineC6-Br, N²-Benzyl, N⁴-MethylMIC = 0.5 μM vs. MDR A. baumannii; MBIC₉₀ = 2 μM
Antimicrobial (Gram-positive)N²-(3,5-Dimethoxybenzyl)-N⁴-methylquinazoline-2,4-diamineC6-H, N²-(Dimethoxybenzyl)MIC = 0.25 μM vs. MRSA; >20× selectivity over mammalian cells
VasodilationN²-Methyl-N⁴-[(thiophen-2-yl)methyl]quinazoline-2,4-diamineN²-Methyl, N⁴-(Thiophen-2-ylmethyl)EC₅₀ = 0.56 μM (mesenteric artery); MAP reduction: 40–50 mmHg

The therapeutic trajectory of quinazoline derivatives continues to evolve, with Derivative 2 exemplifying modern structure-driven optimization. Its progression from a kinase-focused scaffold to a multifaceted pharmacophore highlights the versatility of quinazoline chemistry in addressing emerging biomedical challenges—particularly multidrug resistance and complex polypharmacology targets. Future developments will likely exploit advanced computational methods and fragment-based design to further refine target selectivity within this privileged structural class [1] [6] [9].

Properties

Product Name

Quinazoline derivative 2

IUPAC Name

(2-phenylquinazolin-4-yl) N,N-dimethylcarbamate

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c1-20(2)17(21)22-16-13-10-6-7-11-14(13)18-15(19-16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

NAXSAPGEPBKPDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.